![molecular formula C17H20N2O3 B4569377 1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4569377.png)
1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features methoxyphenyl groups, which are phenyl rings substituted with methoxy groups (-OCH₃)
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The general reaction can be represented as follows:
[ \text{3-Methoxyaniline} + \text{2-(2-Methoxyphenyl)ethyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods (such as recrystallization or chromatography) is optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The methoxy groups and urea moiety could play crucial roles in binding interactions and the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxyphenyl)-3-phenylurea: Lacks the 2-(2-methoxyphenyl)ethyl group, which may affect its chemical properties and applications.
1-(2-Methoxyphenyl)-3-phenylurea:
1-(4-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea: Different position of the methoxy group, which can influence its chemical behavior and interactions.
Uniqueness
1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea is unique due to its specific substitution pattern, which can impart distinct chemical properties and potential applications compared to other urea derivatives. The presence of methoxy groups at specific positions can influence its reactivity, solubility, and interactions with biological targets.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-8-5-7-14(12-15)19-17(20)18-11-10-13-6-3-4-9-16(13)22-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPBCHOUXMGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


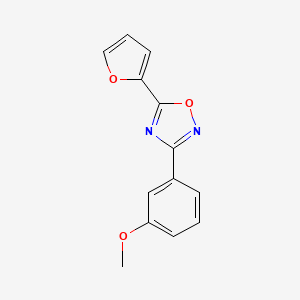

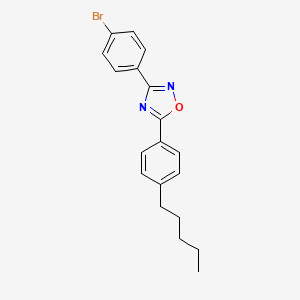
![N'-[3-(pentyloxy)benzylidene]isonicotinohydrazide](/img/structure/B4569330.png)

![4-(4-HYDROXYPHENYL)-1-METHYL-6-(4-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4569338.png)
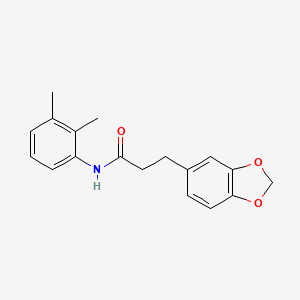

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4569364.png)
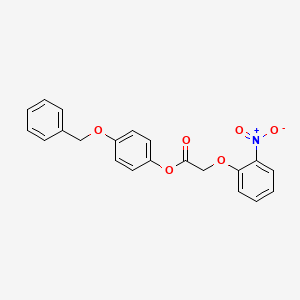
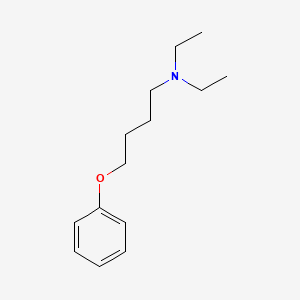
![N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methyloxolane-2-carboxamide](/img/structure/B4569381.png)
![2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-furoate](/img/structure/B4569385.png)
![1-[4-(BENZYLOXY)PHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B4569405.png)
